molecular formula C14H24N4O4S B2767290 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone CAS No. 1904274-93-6

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone

Cat. No.: B2767290
CAS No.: 1904274-93-6
M. Wt: 344.43
InChI Key: DALSJMGECKYJEE-UHFFFAOYSA-N
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Description

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone is a useful research compound. Its molecular formula is C14H24N4O4S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and X-ray structure analysis of various imidazolyl derivatives, including those similar in complexity to the compound , have been explored in depth. For example, Huang et al. (1988) synthesized 2-[cyano(aryl)methylene]-imidazolidines and related structures to study the tautomeric equilibrium, demonstrating the role of substituents in these equilibria and providing insights into the structural features of such compounds through X-ray analysis (Zhi-tang Huang, W. Gan, & Xiaojun Wang, 1988).

Reactivity with Sulfonyl Azides

The reactivity of benzocyclic β-keto esters with sulfonyl azides, as investigated by Benati et al. (1999), offers insights into how different electronic features of sulfonyl azides and solvent polarity affect reaction outcomes. This research provides a foundation for understanding the reactions of complex sulfonyl-containing compounds like 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone (L. Benati, D. Nanni, & P. Spagnolo, 1999).

Modification of Peptides and Proteins

Research by Buchta and Fridkin (1985) on the introduction of the dansyl group into histidine and tyrosine residues in peptides and proteins through dansyl derivatives highlights the chemical modification possibilities of imidazole-containing compounds. This work is relevant to understanding the functionalization of complex molecules for biochemical applications (R. Buchta & M. Fridkin, 1985).

Diazotransfer Reagents

The development and application of diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, are crucial for converting primary amines into azides and activated methylene substrates into diazo compounds. Goddard-Borger and Stick (2007) detailed the synthesis and utility of such reagents, which are relevant for the synthesis and modification of complex organic molecules (E. Goddard-Borger & R. Stick, 2007).

Multicomponent Synthesis

The multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and related structures, as explored by Banfi et al. (2007), showcases the efficiency of combining multiple reactants to construct complex molecules, demonstrating the utility of such approaches in synthesizing compounds with intricate structures like the subject molecule (L. Banfi et al., 2007).

Properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-4-22-11-14(19)17-6-5-7-18(9-8-17)23(20,21)13-10-16(3)12(2)15-13/h10H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSJMGECKYJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.